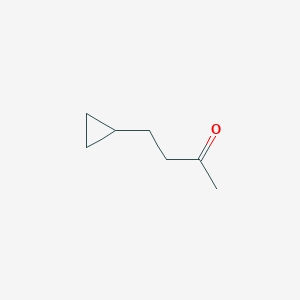

4-Cyclopropylbutan-2-one

Beschreibung

4-Cyclopropylbutan-2-one is a ketone derivative featuring a cyclopropyl substituent at the fourth carbon of a four-carbon chain, with a ketone group at position 2. Its molecular formula is C₇H₁₀O, and its molecular weight is 110.15 g/mol (calculated). The compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to the unique steric and electronic properties imparted by the cyclopropyl group . It is commercially available in quantities ranging from 50 mg (€394) to 500 mg (€974), as listed by CymitQuimica .

Eigenschaften

IUPAC Name |

4-cyclopropylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(8)2-3-7-4-5-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRBSWPDOZIDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878991 | |

| Record name | 4-CYCLOPROPYL 2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2046-23-3 | |

| Record name | 4-CYCLOPROPYL 2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Cyclopropylbutan-2-one can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 4-buten-2-one, using a reagent like diazomethane in the presence of a catalyst. The reaction typically requires controlled conditions to ensure the formation of the cyclopropyl ring without unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-Cyclopropylbutan-2-one may involve large-scale cyclopropanation processes using optimized catalysts and reaction conditions to maximize yield and purity. The specific details of these methods can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 112.17 g/mol

- IUPAC Name : 4-Cyclopropylbutan-2-one

- Structure : The compound features a cyclopropyl group attached to a butanone backbone, which influences its chemical reactivity and biological interactions.

Organic Synthesis

4-Cyclopropylbutan-2-one serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, such as:

- Substitution Reactions : The carbonyl group can undergo nucleophilic substitutions to create derivatives with diverse functional groups.

- Reduction Reactions : The ketone can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Biological Studies

Research indicates that 4-Cyclopropylbutan-2-one has potential biological activities, making it a candidate for further investigation in the following areas:

- Enzyme Interactions : Studies have shown that the compound may interact with specific enzymes, influencing metabolic pathways. For instance, it could modulate enzyme activity related to lipid metabolism.

| Enzyme | Effect |

|---|---|

| Lipase | Inhibition |

| Cytochrome P450 | Modulation |

- Pharmacological Research : Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, warranting further exploration for therapeutic applications.

Medicinal Chemistry

The compound's structure allows for the development of novel pharmaceuticals targeting various diseases:

- Cardiovascular Research : It has been explored as a potential agent for improving cardiac function by stabilizing calcium channels involved in heart muscle contraction .

| Study | Findings |

|---|---|

| Cardiac Function | Enhanced calcium dynamics in preclinical models |

| Drug Development | Potential lead compound for heart failure treatments |

- Neurological Disorders : Ongoing research is evaluating its effects on neurological pathways, with implications for treating conditions such as anxiety and depression.

Case Study 1: Cardiovascular Disease Models

In preclinical trials, derivatives of 4-Cyclopropylbutan-2-one were evaluated for their ability to enhance cardiac output by stabilizing the ryanodine receptor (RyR2) and activating the sarco-endoplasmic reticulum Ca ATPase (SERCA2a). Results indicated significant improvement in cardiac function metrics, suggesting therapeutic potential in heart failure management .

Case Study 2: Cytotoxicity and Membrane Permeability

A study assessing the cytotoxicity of cyclopropanol-substituted compounds found no significant cell death at concentrations up to 50 μM. Membrane permeability studies indicated that while some derivatives showed poor permeability in cell-free models, they were effective in live cellular assays, highlighting their potential for drug development.

Wirkmechanismus

The mechanism by which 4-Cyclopropylbutan-2-one exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the reactivity and binding properties of the compound, affecting its interactions with enzymes and other biological molecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropyl-1,1,1-trifluorobutan-2-one

- Molecular Formula : C₇H₇F₃O

- Molecular Weight : 164.13 g/mol

- Key Features : This fluorinated analog replaces three hydrogens at position 1 with fluorine atoms, introducing a trifluoromethyl group. Fluorination enhances electronegativity and metabolic stability, traits valued in medicinal chemistry. However, the compound (CAS: 1465042-44-7) is listed as discontinued, limiting its current applications .

4-Phenyl-2-butanone

- Molecular Formula : C₁₀H₁₂O

- Molecular Weight : 148.20 g/mol

- Key Features: Substituting the cyclopropyl group with a phenyl ring increases molecular weight and introduces aromaticity. The phenyl group enhances UV absorption and may elevate boiling points due to stronger van der Waals interactions.

Ethyl 4-cyclopropyl-2,4-dioxobutanoate

- Molecular Formula : C₉H₁₂O₄

- Molecular Weight : 184.19 g/mol

- Key Features : This ester derivative contains two ketone groups and an ethyl ester, significantly increasing polarity and reactivity. Its structure (CAS: 21080-80-8) makes it suitable for condensation reactions and synthesis of heterocyclic compounds .

Data Table: Structural and Functional Comparison

†TFB: Trifluorobutan-2-one

Research Findings and Substituent Effects

- Cyclopropyl Group : The strained three-membered ring in 4-Cyclopropylbutan-2-one acts as a bioisostere for alkenes or tert-butyl groups, offering rigidity and enhanced metabolic resistance in drug design .

- Fluorination : The trifluoromethyl group in 4-Cyclopropyl-1,1,1-trifluorobutan-2-one increases lipophilicity and electron-withdrawing effects, though its discontinuation suggests challenges in synthesis or stability .

- Phenyl vs. Cyclopropyl: 4-Phenyl-2-butanone’s aromatic ring contributes to higher boiling points and distinct spectroscopic profiles compared to the cyclopropyl analog, aligning with its use in analytical chemistry .

- Ester Derivatives: Ethyl 4-cyclopropyl-2,4-dioxobutanoate’s dual ketone and ester functionalities enable participation in Knoevenagel condensations, underscoring its role in synthesizing complex organic frameworks .

Biologische Aktivität

4-Cyclopropylbutan-2-one, a compound with the molecular formula CHO, has garnered attention in recent years for its potential biological activities. This article examines the current understanding of its biological effects, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

4-Cyclopropylbutan-2-one features a cyclopropyl group attached to a butanone backbone. Its unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that 4-cyclopropylbutan-2-one exhibits antimicrobial activity. In vitro assays have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, it has demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of 4-cyclopropylbutan-2-one. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The compound's ability to reduce edema in animal models further supports its potential therapeutic applications in inflammatory disorders .

Cardiovascular Implications

The compound's structural analogs have been explored for cardiovascular benefits. Specifically, derivatives containing cyclopropyl groups have shown promise in stabilizing ryanodine receptors (RyR2), which play a crucial role in calcium signaling in cardiac cells. This stabilization may prevent calcium leak from the sarcoplasmic reticulum, enhancing cardiac function and potentially offering therapeutic avenues for heart failure treatment .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

In a controlled study involving animal models, 4-cyclopropylbutan-2-one was administered to assess its anti-inflammatory effects. The results indicated a significant reduction in paw edema compared to control groups, suggesting that the compound effectively mitigates inflammatory responses. The study measured cytokine levels pre- and post-treatment, revealing decreased levels of TNF-alpha and IL-6, markers associated with inflammation .

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial. Data indicates that 4-cyclopropylbutan-2-one may cause skin irritation and eye damage upon contact, classifying it as a hazardous substance . Further toxicological studies are needed to establish safe dosage ranges for therapeutic use.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended to confirm the structure and purity of 4-Cyclopropylbutan-2-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra. Cyclopropane protons typically resonate between δ 0.5–1.5 ppm as multiplet signals due to ring strain, while the ketone carbonyl carbon appears near δ 210–220 ppm. Compare with literature data for cyclopropane-containing ketones .

- Infrared (IR) Spectroscopy : Identify the carbonyl stretch (C=O) near 1700–1750 cm. Cyclopropane C-H stretches may appear as weak bands around 3000–3100 cm.

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (, m/z 110.13) and characteristic fragmentation patterns, such as loss of the cyclopropane ring or ketone group .

- Purity Assessment : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards to quantify impurities.

Q. What synthetic routes are commonly employed for 4-Cyclopropylbutan-2-one, and how can yields be optimized?

- Methodological Answer :

- Friedel-Crafts Acylation : React cyclopropane-containing precursors (e.g., cyclopropylmethyl chloride) with acetylating agents. Optimize by adjusting catalyst (e.g., AlCl) concentration (0.1–0.5 M), solvent polarity (e.g., dichloromethane vs. nitrobenzene), and temperature (25–80°C). Monitor reaction progress via TLC .

- Cyclopropanation Strategies : Use transition-metal-catalyzed [2+1] cycloaddition of alkenes with carbene precursors. Control steric effects by modifying substituents on the starting alkene.

- Yield Optimization : Purify intermediates via column chromatography or recrystallization. Conduct control experiments to identify side reactions (e.g., ring-opening under acidic conditions) .

Q. What safety protocols are critical when handling 4-Cyclopropylbutan-2-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors.

- Waste Management : Segregate chemical waste in labeled containers for halogenated or non-halogenated solvents. Neutralize acidic byproducts before disposal .

- Emergency Procedures : Refer to Safety Data Sheets (SDS) for first-aid measures (e.g., eye irrigation with water for 15 minutes upon exposure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for 4-Cyclopropylbutan-2-one synthesis?

- Methodological Answer :

-

Comparative Analysis : Tabulate literature data (see Table 1 ) to identify variables such as catalyst type, solvent, and reaction time. For example, AlCl-catalyzed reactions may yield 60–75% under reflux vs. 40–50% at room temperature .

-

Statistical Design of Experiments (DoE) : Use factorial designs to isolate significant factors (e.g., temperature vs. catalyst loading). Validate hypotheses with triplicate runs.

-

Side Reaction Identification : Employ GC-MS or NMR to detect byproducts (e.g., cyclopropane ring-opening products) that reduce yield. Adjust reaction conditions to minimize degradation .

Table 1 : Comparison of Synthetic Routes for 4-Cyclopropylbutan-2-one

Method Catalyst Solvent Temp (°C) Yield (%) Reference Friedel-Crafts AlCl CHCl 40 65 Cyclopropanation Rh(OAc) Toluene 100 72

Q. What computational approaches are suitable for studying the conformational stability and electronic properties of 4-Cyclopropylbutan-2-one?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate optimized geometries and electron density maps using B3LYP/6-31G(d) basis sets. Analyze bond angles and ring strain energy to predict reactivity .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in water or DMSO) to study solubility and aggregation behavior. Compare with experimental solubility data .

- Spectroscopic Prediction : Use software like Gaussian or ORCA to simulate IR and NMR spectra. Validate against experimental data to refine computational models .

Q. How can researchers validate the cyclopropane ring integrity during derivatization reactions of 4-Cyclopropylbutan-2-one?

- Methodological Answer :

- Kinetic Monitoring : Use in-situ NMR to track ring-opening reactions under varying pH or temperature. For example, cyclopropane protons disappear if the ring opens in acidic conditions .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., -cyclopropane) to trace bond cleavage via mass spectrometry.

- X-ray Crystallography : Obtain crystal structures of derivatives to confirm retained cyclopropane geometry. Compare bond lengths (e.g., C-C bonds ~1.51 Å in cyclopropane) with literature .

Q. What strategies can mitigate challenges in scaling up 4-Cyclopropylbutan-2-one synthesis from milligram to gram quantities?

- Methodological Answer :

- Process Intensification : Optimize heat and mass transfer by transitioning from batch to flow chemistry. Use microreactors to control exothermic reactions (e.g., Friedel-Crafts acylation) .

- Purification Scaling : Replace column chromatography with distillation or fractional crystallization. Validate purity at each stage via melting point analysis and HPLC.

- Cost-Benefit Analysis : Compare catalyst recycling efficiency (e.g., recovery of AlCl via aqueous workup) vs. single-use protocols .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.